Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Catalog No.
S3347925
CAS No.
39203-22-0
M.F
C15H24N2O4
M. Wt
296.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,...

CAS Number

39203-22-0

Product Name

Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

IUPAC Name

ditert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

InChI

InChI=1S/C15H24N2O4/c1-14(2,3)20-12(18)16-10-7-8-11(9-10)17(16)13(19)21-15(4,5)6/h7-8,10-11H,9H2,1-6H3

InChI Key

WDLMZCIJFJNVJS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C2CC(N1C(=O)OC(C)(C)C)C=C2

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(N1C(=O)OC(C)(C)C)C=C2

Organic Chemistry: Studies of Acid-Base Behavior and Nucleophilicity

  • DBDD possesses both acidic (carboxylate groups) and basic (nitrogens) functionalities. Scientists can investigate its pKa values (acidity constants) to understand its proton transfer properties in solutions []. This information is crucial for designing reactions and understanding DBDD's behavior in various chemical environments.

  • The nitrogens in DBDD can also act as nucleophiles (electron donors) due to the lone pairs they possess. Researchers can explore DBDD's reactivity towards different electrophiles (electron acceptors) to understand its potential for forming new chemical bonds []. This knowledge can be applied in organic synthesis strategies.

Materials Science: Potential for Ion Conducting Polymers

  • The ability of DBDD to accept and donate protons suggests it might have potential applications in the design of ion-conducting polymers. These polymers can transport ions, making them valuable in battery technologies and other electrochemical devices [].

  • Researchers can study how DBDD behaves when incorporated into polymer chains. By understanding its influence on ionic conductivity, scientists can explore the development of novel materials for various applications.

Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a bicyclic compound characterized by its unique diazabicyclic structure. This compound features two tert-butyl groups and two carboxylate moieties, contributing to its physical and chemical properties. The bicyclic framework consists of a heptane ring with two nitrogen atoms incorporated into the structure, which enhances its reactivity and potential applications in organic synthesis.

, primarily involving its bicyclic structure. Notably, it can undergo:

  • Diels-Alder Reactions: As a dienophile, it can react with 1,3-dienes to form cyclohexene derivatives .
  • Hydrolysis: The carboxylate groups can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding dicarboxylic acids .
  • Ozonolysis: This compound can also be subjected to ozonolysis, breaking down the double bonds present in the bicyclic system .

Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be synthesized through several methods:

  • Diels-Alder Reaction: This involves the reaction of a suitable diene with a diazene derivative to form the bicyclic structure.
  • Buchwald-Hartwig Coupling: This method utilizes palladium catalysis to couple aryl halides with amines derived from the bicyclic framework .
  • Functionalization of Precursor Compounds: Starting from simpler bicyclic hydrazines, further functionalization can yield the desired compound .

The unique structure of di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate lends itself to various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound's potential biological activity makes it a candidate for drug development.
  • Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Interaction studies have focused on understanding how di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate interacts with other chemical entities:

  • Reactivity with Nucleophiles: The electrophilic nature of the dicarboxylate groups allows for nucleophilic attack.
  • Complex Formation: Studies indicate that this compound can form complexes with metal ions, which could be useful in catalysis or materials science.

Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate shares similarities with several other compounds in terms of structure and reactivity:

Compound NameStructure TypeUnique Features
Diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylateBicyclic DicarboxylateLess sterically hindered than di-tert-butyl variant
1-Aminobicyclo[2.2.1]heptaneBicyclic AmineLacks dicarboxylate functionality
4-Methylbicyclo[2.2.1]heptaneMethylated Bicyclic CompoundContains a methyl group instead of tert-butyl groups

The presence of tert-butyl groups in di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate enhances its steric bulk and potentially alters its reactivity compared to similar compounds.

The exploration of bicyclic azoalkanes dates to seminal work in the 1970s, when researchers recognized the potential of strained diazabicyclic systems as precursors to reactive intermediates. Early studies on 1,4-diazabicyclo[4.1.0]hept-4-enes demonstrated their propensity for base-induced rearrangements, revealing pathways to dihydropyrazines and polycyclic nitrogen heterocycles. These investigations laid the groundwork for understanding how ring strain and nitrogen lone-pair orientation influence reactivity in small-ring azo systems.

A pivotal advancement emerged with the 1993 synthesis of 2,3-diazabicyclo[2.2.1]hept-5-ene by Wang and Sheridan, who employed bis-carboxylate salt intermediates to stabilize the otherwise labile parent hydrazine. This methodology addressed longstanding challenges in isolating unsubstituted diazabicycloheptenes, which previously decomposed via retro-Diels-Alder pathways or undesired reduction reactions. The introduction of carbamate protecting groups marked a turning point, enabling the isolation and characterization of these molecules while preserving their synthetic utility.

Role of Steric and Electronic Modulation via tert-Butyl Carbamate Protections

The strategic incorporation of tert-butyl carbamate groups in di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate achieves dual steric and electronic modulation critical for its stability and reactivity. The molecular structure (C₁₅H₂₆N₂O₄, MW 298.38 g/mol) features two tert-butoxycarbonyl (Boc) groups positioned axially on the bridgehead nitrogens, creating a shielded environment that:

  • Prevents nitrogen inversion: The bulky substituents lock the nitrogen lone pairs in fixed orientations, constraining the molecule to a single conformational state.
  • Modulate electronic effects: The electron-withdrawing carbamate groups reduce nitrogen basicity while directing reactivity toward specific positions on the bicyclic framework.
  • Enable controlled denitrogenation: Photochemical or thermal activation induces nitrogen extrusion, with the Boc groups influencing the stereochemical outcome of resulting bicyclobutane products.

Recent computational studies using multiconfigurational calculations and non-adiabatic molecular dynamics simulations have quantified how these steric elements govern stereoselectivity in denitrogenation reactions. For the parent diazabicyclo[2.1.1]hexene system, trajectory analysis revealed a 46% diastereomeric excess favoring endo products, which increases to 94–97% in halogenated derivatives due to hyperconjugative stabilization from tert-butyl groups. This precise control over stereochemical outcomes underscores the molecule's value in synthesizing enantiomerically enriched bicyclic compounds.

Lewis acids play a pivotal role in facilitating cyclization reactions to assemble the diazabicycloheptene core. These strategies often leverage the electrophilic activation of intermediates to drive regioselective bond formation.

Boron-Based Reagents in Bicyclic Framework Construction

Boron-containing reagents have emerged as critical tools for constructing bicyclic architectures. In one approach, vicinal boronic esters undergo regioselective Suzuki–Miyaura cross-coupling with 2-halophenols, followed by cyclization to form bicyclic boronates [2]. While this method primarily targets boron-containing heterocycles, analogous strategies using diazo precursors could theoretically extend to diazabicycloheptene systems. For instance, FeCl₃-catalyzed [4 + 2] cycloadditions between vinyldiazo compounds and N-acyliminium cations demonstrate the potential of Lewis acids to orchestrate stereocontrolled bicyclization [1]. Such reactions achieve excellent diastereoselectivity (up to >20:1 dr) and yields exceeding 80% under optimized conditions [1].

Table 1. Representative Boron-Mediated Cyclization Conditions

SubstrateCatalystTemperature (°C)Yield (%)Diastereoselectivity (dr)
Vinyldiazo compound [1]FeCl₃2582>20:1
vic-Boronic ester [2]Pd(OAc)₂8075N/A

Silicon-Mediated Carbamate Activation Pathways

Silicon-based reagents enable carbamate activation through silylation, enhancing electrophilicity for subsequent cyclization. Although direct examples from the literature are limited, dehydrative cyclization strategies using tosyl chloride or analogous agents provide insights into potential silicon-mediated pathways . For example, treating carbamate precursors with trimethylsilyl triflate (TMSOTf) could generate activated intermediates prone to intramolecular nucleophilic attack, forming the bicyclic framework. Computational studies suggest that silicon’s electron-withdrawing effects lower the energy barrier for cyclization by 8–12 kcal/mol compared to non-silylated analogs .

Photochemical Denitrogenation Approaches

Photochemical methods offer a versatile route to access diazabicycloheptenes via controlled denitrogenation of diazo or azo precursors.

Wavelength-Dependent Reactivity Patterns

Irradiation of diazenes at specific wavelengths governs reaction outcomes. For instance, UV light (254 nm) induces nitrogen extrusion from diazabicyclic precursors, generating diradical intermediates that undergo cyclization [7]. In contrast, visible light (450 nm) promotes alternative pathways, such as [3 + 2] cycloadditions, without denitrogenation [7]. A study comparing irradiation sources found that UV-A (365 nm) achieves 70% conversion to the bicyclic product, whereas UV-C (254 nm) accelerates side reactions, reducing yields to 42% [7].

Solvent Effects on Diradical Intermediate Stabilization

Solvent polarity critically influences diradical stability during photochemical cyclization. Nonpolar solvents like toluene stabilize open-shell intermediates through hydrophobic interactions, achieving 89% yield for cyclopropane derivatives [7]. Polar aprotic solvents (e.g., DMF) quench diradicals via electron transfer, halting cyclization and yielding <20% product [7].

Table 2. Solvent Impact on Photochemical Denitrogenation

SolventDielectric ConstantYield (%)Major Product
Toluene2.489Cyclopropane [7]
DMF36.718Unreacted starting material [7]

Asymmetric Catalytic Routes

Enantioselective synthesis of diazabicycloheptenes remains challenging but achievable through chiral induction strategies.

Chiral Auxiliary-Controlled Cycloadditions

Chiral auxiliaries attached to diazo precursors enforce stereocontrol during cycloaddition. For example, Oppolzer’s sultam derivatives facilitate asymmetric [4 + 2] cyclizations, yielding products with >90% enantiomeric excess (ee) [1]. The auxiliary’s steric bulk directs facial selectivity, ensuring the diazo group approaches the dienophile from the less hindered face [1]. Post-cyclization auxiliary removal via hydrolysis affords enantiopure bicyclic carbamates.

Enantioselective Metal-Complex Mediated Syntheses

Chiral metal complexes enable catalytic asymmetric cyclizations. Cobalt(III) catalysts with BINOL-derived ligands induce enantioselective C–H functionalization, constructing bicyclic frameworks with 85–92% ee [3]. Similarly, iron-based systems using Josiphos ligands achieve 78% ee in diazo cycloadditions, though yields remain moderate (50–60%) [1].

Table 3. Metal Catalysts for Asymmetric Cyclization

Catalyst SystemSubstrateee (%)Yield (%)
Co(III)/BINOL [3]Carbamate9275
FeCl₃/Josiphos [1]Vinyldiazo compound7858

XLogP3

2.6

Other CAS

39203-22-0

Dates

Last modified: 08-19-2023

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